
ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole core with ester and amide functionalities, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Esterification: The indole derivative undergoes esterification with ethyl chloroformate in the presence of a base like triethylamine.
Amidation: The esterified indole is then reacted with cyclopropanecarboxylic acid chloride to form the amide bond, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Benzoylation: Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester or amide functionalities can be achieved using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, alcohols, in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced ester or amide products
Substitution: Substituted indole derivatives with new functional groups
科学研究应用
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its amide and ester functionalities.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory or anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The indole core is known for its ability to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
相似化合物的比较
Similar Compounds
- Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-((2-(cyclopropanecarboxamido)phenyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Ethyl 5-((2-(benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-((2-(cyclopropanecarboxamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct steric and electronic properties. This makes it particularly interesting for studying structure-activity relationships and developing new compounds with enhanced biological activity or material properties.
属性
IUPAC Name |
ethyl 5-[2-(cyclopropanecarbonylamino)benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-3-35-29(34)26-18(2)31(20-9-5-4-6-10-20)25-16-15-21(17-23(25)26)36-28(33)22-11-7-8-12-24(22)30-27(32)19-13-14-19/h4-12,15-17,19H,3,13-14H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMRUULXUTHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/new.no-structure.jpg)
![2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]-6-fluorobenzamide](/img/structure/B2982678.png)
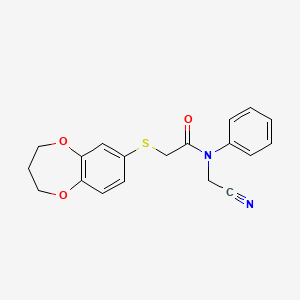
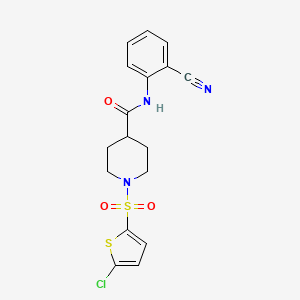
![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
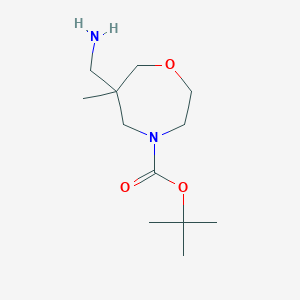
![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)
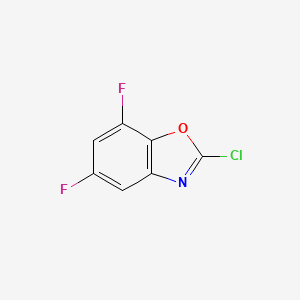
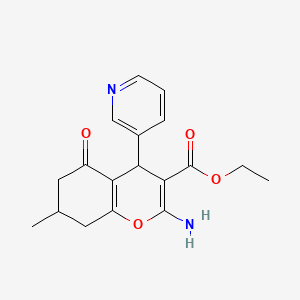
![8-oxa-9lambda-thiatricyclo[8.4.0.0(2),]tetradeca-1(14),2,4,6,10,12-hexaene-9,9-dione](/img/structure/B2982691.png)
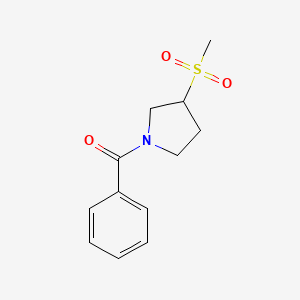
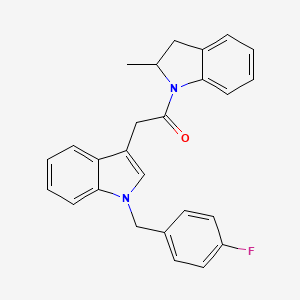
![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
